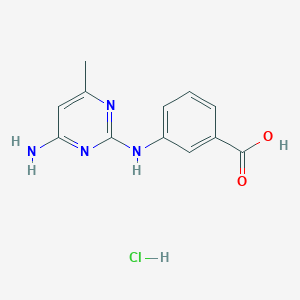

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzoic acid and pyrimidine, with an additional amino group . It’s a complex organic molecule that falls under the category of heterocyclic compounds .

Synthesis Analysis

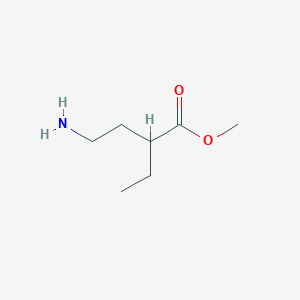

The synthesis of similar compounds often involves the use of microwave irradiation, which can yield the desired products in less time and with higher purity . The process typically involves the esterification of the 4-aminobenzoic acid moiety .Molecular Structure Analysis

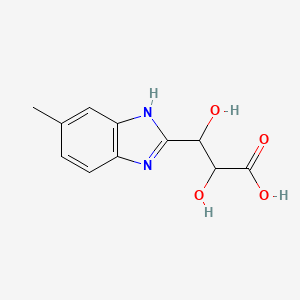

The molecular structure of this compound is complex, with a benzoic acid group attached to a pyrimidine ring via an amino group . The pyrimidine ring also has an additional methyl and amino group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups . The amino and carboxyl groups can participate in various reactions, including condensation and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. It’s likely to be a solid at room temperature, given its complex structure .Scientific Research Applications

- Folic Acid Precursor : Para-aminobenzoic acid (PABA) serves as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants. Folic acid is essential for DNA synthesis and cell growth, making PABA relevant in drug development and antimicrobial research .

- VEGFR-2 Inhibition : Some PABA derivatives show promising inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. Inhibiting VEGFR-2 can suppress tumor growth and metastasis .

Medicinal Chemistry and Drug Development

Cancer Research

properties

IUPAC Name |

3-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2.ClH/c1-7-5-10(13)16-12(14-7)15-9-4-2-3-8(6-9)11(17)18;/h2-6H,1H3,(H,17,18)(H3,13,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPGDDTVVNGOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2596485.png)

![Ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2596486.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2596487.png)

![7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2596492.png)

![2-[2-(Benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2596494.png)

![3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2596503.png)